molecular formula C24H25N3O4S2 B2858652 N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-66-6

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2858652
CAS No.: 851782-66-6
M. Wt: 483.6
InChI Key: XBDUBGKYOVMSQY-UHFFFAOYSA-N
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Description

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound known for its significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyrazole core and sulfonamide groups, conferring unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step reactions, starting from readily available precursors. The general process includes the formation of the pyrazole ring through cyclization, followed by sulfonation and further functional group modifications.

Industrial Production Methods: : Industrial production of this compound usually employs batch or continuous flow processes, optimized to ensure high yield and purity. These processes often involve the use of catalysts and controlled reaction conditions, such as temperature and pressure, to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including:

  • Reduction: : Involves the addition of hydrogen or the removal of oxygen.

  • Substitution: : Involves the replacement of one group with another.

Common Reagents and Conditions: : Some common reagents used in these reactions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, alkylating agents.

Major Products: : The major products formed from these reactions depend on the reagents and conditions used, but generally, they include various derivatives of the original compound, modified to enhance specific properties for targeted applications.

Scientific Research Applications

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has extensive applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential, particularly in drug development.

  • Industry: : Utilized in the manufacture of various chemical products.

Mechanism of Action

This compound exerts its effects through various molecular mechanisms, often involving interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:

  • Other pyrazole derivatives: : Share the core structure but differ in functional groups.

  • Sulfonamide compounds: : Have the sulfonamide group but lack the pyrazole core. Comparing these compounds highlights the unique attributes and applications of this compound, particularly in terms of its biological and chemical activity.

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-9-7-8-20(16-21)23-17-24(19-14-12-18(2)13-15-19)27(25-23)33(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUBGKYOVMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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